3,5-Diethynylaniline
CAS No.: 402956-36-9
Cat. No.: VC18521965
Molecular Formula: C10H7N
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 402956-36-9 |
|---|---|
| Molecular Formula | C10H7N |
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | 3,5-diethynylaniline |
| Standard InChI | InChI=1S/C10H7N/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H,11H2 |
| Standard InChI Key | XRGBJBOYNHXWPA-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1=CC(=CC(=C1)N)C#C |
Introduction
Chemical Structure and Electronic Properties
The molecular structure of 3,5-Diethynylaniline (CHN) features a benzene ring with an amino group (-NH) at the 1-position and ethynyl groups at the 3 and 5 positions. The linear geometry of the ethynyl substituents introduces rigidity to the molecular framework, which can influence crystallinity and π-conjugation in polymeric systems . Theoretical studies on similar ethynyl-substituted aromatics suggest that the electron-withdrawing nature of the ethynyl groups may reduce the electron density of the aromatic ring, potentially altering reactivity in electrophilic substitution reactions compared to unsubstituted aniline .
Synthesis and Functionalization
While no direct synthesis of 3,5-Diethynylaniline is documented in the provided sources, plausible routes can be extrapolated from methods used for related compounds:
Palladium-Catalyzed Cross-Coupling
A Sonogashira coupling between 3,5-dibromoaniline and trimethylsilylacetylene (TMSA), followed by deprotection, could yield the target compound. This approach would require careful control of reaction conditions to avoid over-functionalization or amino group oxidation .
Direct Alkynylation
Physicochemical Properties
Based on structural analogs, key properties of 3,5-Diethynylaniline can be hypothesized:
The increased molecular symmetry compared to mono-substituted analogs may enhance crystalline packing, as observed in 3,5-diiodoaniline derivatives .
Challenges and Research Opportunities
The primary knowledge gaps center on:
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Experimental verification of synthetic routes and yields
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Comprehensive spectroscopic characterization (e.g., C NMR chemical shifts for ethynyl carbons)
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Exploration of supramolecular assembly driven by hydrogen bonding (NH) and π-π interactions
Future studies could leverage computational chemistry to predict reactivity patterns and guide targeted synthesis efforts.
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